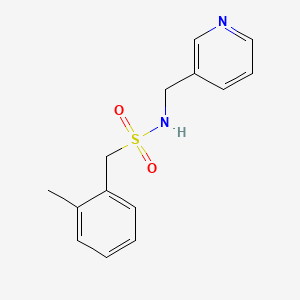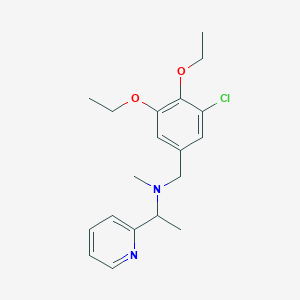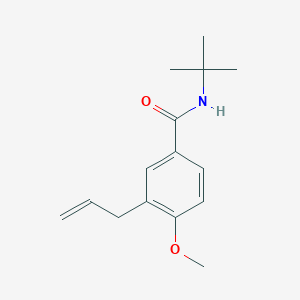
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide, also known as MRS1477, is a small-molecule antagonist of the P2Y14 receptor. P2Y14 is a G protein-coupled receptor that is activated by UDP-glucose and is involved in various physiological processes such as inflammation, immune response, and metabolism. MRS1477 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and neuroinflammation.
Mechanism of Action
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide acts as an antagonist of the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and metabolism. By blocking the activation of the P2Y14 receptor, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by reducing the expression of genes involved in cell proliferation and migration. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of genes involved in glucose uptake and metabolism. In neuroinflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function by modulating the immune response in the brain.
Advantages and Limitations for Lab Experiments
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for the P2Y14 receptor. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, diabetes, and neuroinflammation. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for the development of more potent and selective P2Y14 receptor antagonists for use in clinical settings.
Scientific Research Applications
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in several diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neuroinflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-5-2-3-7-14(12)11-19(17,18)16-10-13-6-4-8-15-9-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVOYODZCGQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4427150.png)

amine hydrochloride](/img/structure/B4427164.png)
![N-(1-phenylethyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427165.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427175.png)
![4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4427180.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427184.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4427206.png)
![3-ethyl-1,7-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427211.png)

![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4427222.png)
![N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4427226.png)